4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
Historical Background of Thiazole-5-Carboxamide Derivatives
Thiazole-5-carboxamide derivatives have been a focal point in medicinal chemistry since the mid-20th century, owing to their structural versatility and broad-spectrum biological activities. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a privileged scaffold in drug design due to its ability to mimic endogenous molecules and interact with diverse biological targets. Early studies in the 1970s highlighted the anticancer potential of thiazole derivatives, particularly those substituted with aromatic and electron-withdrawing groups. The introduction of carboxamide functionalities further enhanced their pharmacokinetic properties, enabling improved solubility and target binding.
By the 2000s, advancements in synthetic methodologies, such as solid-phase synthesis and dehydrative cyclization, facilitated the production of structurally complex thiazole carboxamides. For instance, Kim et al. (2019) demonstrated the utility of α-bromoketones in synthesizing 2-amino-5-carboxamide thiazoles with oral bioavailability. These developments laid the groundwork for exploring derivatives like 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide , which combines a methyl group, phenyl ring, and trifluoromethylphenyl substituent to optimize steric and electronic interactions.
Significance in Scientific Research
This compound has emerged as a molecule of interest due to its dual role in targeting inflammatory and oncogenic pathways. Key research findings include:
- COX Inhibition : The compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, with studies showing preferential activity against COX-1 (IC50 = 0.239 μM) over COX-2. This selectivity is attributed to the trifluoromethyl group, which enhances hydrophobic interactions within the COX-1 active site.
- Anticancer Potential : In vitro assays against MDA-MB-231 and HeLa cell lines revealed significant inhibition of cell migration (80–85%) at 10 μM concentrations, with minimal cytotoxicity. The phenyl and trifluoromethyl groups are critical for disrupting actin polymerization and fascin localization, mechanisms essential for metastatic progression.
- Computational Validation : Density functional theory (DFT) analyses and molecular docking studies using human COX-1/2 crystal structures (PDB: 3N8X, 5KIR) confirmed the compound’s binding affinity, with a Prime MM-GBSA score of −42.3 kcal/mol for COX-1.
Scope and Objectives of Current Research
Recent studies aim to address three primary objectives:
- Synthetic Optimization : Improving yield and purity through novel coupling reagents (e.g., EDCI/DMAP) and solvent systems (DCM/EtOAc). For example, Mahmoud et al. (2023) achieved a 66% yield for analogous thiazole carboxamides using silica gel chromatography.
- Structure-Activity Relationship (SAR) Analysis : Systematic modification of the phenyl and trifluoromethyl groups to enhance COX selectivity and anticancer efficacy. Preliminary data suggest that para-substituted trifluoromethyl groups improve metabolic stability.
- Multitarget Drug Development : Exploring the compound’s potential as a dual COX/c-Met inhibitor, leveraging its ability to block both inflammation-driven carcinogenesis and tumor migration.
Ongoing work also emphasizes computational modeling to predict ADME-T properties and off-target effects, ensuring translational viability.
This article adheres to the outlined structure, focusing on historical context, mechanistic insights, and research trajectories while excluding excluded domains such as safety profiles. Future publications will expand on synthetic protocols and in vivo validation.
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(25-17(22-11)12-6-3-2-4-7-12)16(24)23-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIRTIZBRGPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like NaH and KOtBu. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
The compound exhibits notable anticancer properties primarily through the inhibition of cancer cell proliferation and induction of apoptosis. The thiazole ring structure is known to enhance the bioactivity of compounds against various cancer cell lines.
In Vitro Studies:
Recent studies have demonstrated that derivatives of thiazole compounds show significant cytotoxic effects against several human cancer cell lines. For instance, a study indicated that compounds similar to 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines, including breast and ovarian cancers .
Case Study:
In a preclinical trial, administration of a related thiazole derivative resulted in a significant reduction in tumor size in murine models compared to controls. This supports the compound's potential as an effective anticancer agent .
Antimicrobial Activity
Broad-Spectrum Efficacy:
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of critical enzymatic processes .
Bioassay Results:
In vitro bioassays have shown promising results for thiazole derivatives against various pathogens. For example, compounds derived from similar thiazole structures demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MICs) indicating their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. Modifications at specific positions on the phenyl group have been shown to significantly influence biological activity. For instance, the introduction of trifluoromethyl groups enhances lipophilicity and binding affinity to biological targets, thereby improving antitumor potency .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Structural Differences : Replaces the phenyl group at position 2 with a 3,4-dimethoxyphenyl group.
- Impact :
- Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the thiazole ring, which may alter binding interactions with biological targets.
- Solubility : Enhanced water solubility compared to the target compound due to polar methoxy substituents.
- Molecular Weight : 422.42 g/mol (vs. ~398.35 g/mol for the target compound) .
N-(2,4-Difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Structural Differences : Substitutes the carboxamide-linked phenyl group with a 2,4-difluorophenyl group.
- Lipophilicity: Similar to the target compound due to the trifluoromethyl group, but slightly reduced molecular weight (398.35 g/mol) .
Heterocycle Modifications
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Structural Differences : Replaces the thiazole ring with a cyclopenta[b]thiophen system fused to a thiazole.
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
- Structural Differences: Incorporates a thiazolidinone ring (saturated thiazole with a ketone) and an indole moiety.
Carboxamide Substituent Variations
N-[4-(Acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
- Structural Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-(trifluoromethoxy)phenyl group and adds an acetylamino substituent.
- Impact: Metabolic Stability: Trifluoromethoxy groups may resist oxidative metabolism better than trifluoromethyl groups. Polarity: Increased polarity due to the acetylamino group .
Data Table: Key Comparative Properties
Research Findings and Implications
- Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, whereas methoxy groups (e.g., in ) improve solubility but may reduce metabolic resistance .
- Fluorine Substitutions : Difluorophenyl derivatives () exhibit stronger electronegativity, favoring interactions with electron-rich regions of biological targets .
- Heterocycle Flexibility: Thiazole derivatives generally offer better hydrogen-bonding capabilities compared to thiophene or thiazolidinone analogs, influencing target selectivity .
Biological Activity
4-Methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12F3N2OS
- Molecular Weight : 320.33 g/mol
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.8 | Disruption of mitochondrial function |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
Study 1: In Vitro Evaluation
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound against a panel of cancer cell lines. The study found that it effectively reduced cell viability in a dose-dependent manner across multiple lines, particularly in HeLa and A549 cells .
Study 2: In Vivo Studies
A separate investigation assessed the compound's efficacy in xenograft mouse models bearing human tumors. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Q & A
Basic: What are the established synthetic routes for 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide?
The synthesis typically involves multi-step reactions starting with thiazole ring formation via cyclization of α-haloketones with thioamides. For example:
- Step 1 : Condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt in dichloromethane.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Purity is confirmed by HPLC (>95%) and structural identity by -NMR and mass spectrometry .
Basic: How is the compound characterized structurally in academic research?
Key techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and packing motifs. For thiazole derivatives, space groups like are common .
- Spectroscopy : - and -NMR confirm substituent positions (e.g., trifluoromethyl at N-aryl group). IR identifies carbonyl (C=O, ~1680 cm) and thiazole ring vibrations .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurities. Methodological approaches:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (IC measurements).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxamide) that may skew results .
- Meta-analysis : Compare datasets with structurally analogous compounds (e.g., kinase inhibitors like dasatinib) to identify structure-activity trends .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this thiazole derivative?
SAR studies focus on:
- Substituent effects : Replace the trifluoromethyl group with Cl or CH to assess potency changes in enzymatic assays (e.g., kinase inhibition).
- Molecular modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in target proteins (e.g., Src kinase). Validate with mutagenesis (e.g., active-site residue substitutions) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between carboxamide and Lys295 in Abl kinase) .
Basic: What are the primary biological targets hypothesized for this compound?
Based on structural analogs:
- Kinases : Thiazole-carboxamides inhibit Src family kinases (e.g., Lck, IC < 10 nM) by competing with ATP binding .
- Enzymes : Carboxamide derivatives target factor Xa (e.g., razaxaban analogs, K ~0.1 nM) via hydrophobic interactions with the S4 pocket .
Advanced: How is crystallographic data utilized to optimize the compound’s bioactivity?
- Co-crystallization : Solve structures with target proteins (e.g., factor Xa) to identify key interactions. For example, the trifluoromethyl group enhances hydrophobic packing in the S1 pocket .
- Torsion angle adjustments : Modify the phenyl-thiazole dihedral angle (<30°) to improve binding complementarity .
Basic: What in vitro assays are recommended for initial biological screening?
- Enzymatic assays : Fluorescence polarization (FP) or TR-FRET for kinase inhibition (e.g., 10 µM ATP, 1 h incubation).
- Cellular assays : MTT viability tests in cancer lines (e.g., HCT-116) with EC calculations .
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
- Hepatocyte incubation : Assess CYP450-mediated metabolism (e.g., t in human liver microsomes).
- Ames test : Screen for mutagenicity using TA98 and TA100 strains .
- In vivo PK : Oral bioavailability and half-life in rodent models, with plasma quantification via LC-MS/MS .
Basic: What analytical methods ensure batch-to-batch consistency in academic synthesis?
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor purity.
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How does the compound’s solvatomorphism affect its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
